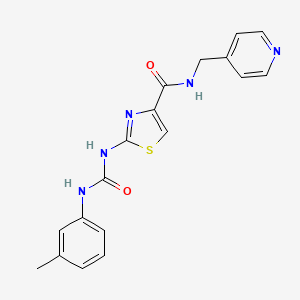

N-(pyridin-4-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(pyridin-4-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2S and its molecular weight is 367.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(pyridin-4-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a pyridine ring , a thiazole ring , and a urea moiety . These structural elements are significant as they enhance the compound's reactivity and interaction with various biological targets. The urea group can form hydrogen bonds, while the aromatic rings may engage in π-π interactions, which are crucial for binding affinity to biological molecules .

Antimicrobial Properties

Research indicates that derivatives of thiazole, including compounds similar to this compound, exhibit antimicrobial properties. These compounds have shown efficacy against various pathogens, including bacteria and fungi. For instance, thiazole derivatives have been evaluated for their activity against Staphylococcus aureus and Escherichia coli, demonstrating moderate antimicrobial effects .

Anti-Angiogenesis Activity

A significant aspect of the biological activity of similar pyridinyl-thiazolyl carboxamide derivatives is their potential in inhibiting angiogenesis. In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that these compounds can suppress colony formation and migration, which are critical processes in angiogenesis. One study reported that certain derivatives exhibited effects comparable to established angiogenesis inhibitors like Vandetanib .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The urea moiety facilitates hydrogen bonding with these targets, while the aromatic rings contribute to the overall binding affinity through π-π interactions.

Case Studies and Research Findings

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Thiazole Ring : Achieved by reacting an α-haloketone with thiourea.

- Introduction of the Urea Group : Involves reaction with an isocyanate or carbodiimide.

- Attachment of the Pyridine Ring : Conducted through nucleophilic substitution where the pyridine derivative is introduced to the intermediate compound.

These steps can be optimized in industrial settings to maximize yield and purity through controlled conditions and purification techniques .

科学研究应用

Structural Features

| Feature | Description |

|---|---|

| Pyridine Ring | Provides electron density and can participate in π-π interactions. |

| Thiazole Ring | Contributes to the compound's biological activity. |

| Urea Moiety | Capable of forming hydrogen bonds with biological targets. |

Scientific Research Applications

The applications of N-(pyridin-4-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide span several fields, primarily focusing on medicinal chemistry, biology, and industry.

Medicinal Chemistry

This compound has been studied for its potential as an anticancer agent. Similar compounds have shown efficacy in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to reduced proliferation of cancer cells.

Case Study: Anticancer Activity

A study demonstrated that compounds with similar structures inhibited CDK4 and CDK6, leading to decreased cell proliferation in various cancer cell lines. For instance, derivatives of thiazole have been reported to exhibit significant cytotoxicity against leukemia cell lines at low micromolar concentrations .

Antimicrobial Properties

Research indicates that derivatives of thiazole, including this compound, possess antimicrobial properties effective against various pathogens such as bacteria and fungi. The structural features allow for interactions with microbial enzymes or receptors.

Case Study: Antifungal Activity

In vitro studies have shown that thiazole derivatives exhibit antifungal activity against strains of Candida and Aspergillus. The mechanism involves disruption of fungal cell wall synthesis or interference with metabolic pathways .

Biochemical Probes

The compound may serve as a biochemical probe in research settings to investigate enzyme activities or receptor interactions due to its ability to form hydrogen bonds and engage in π-π stacking interactions.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring through reactions with thiourea and subsequent modifications to introduce the urea group and pyridine moiety. Optimization of these synthetic routes is crucial for industrial applications to maximize yield and purity.

Synthetic Route Overview

| Step | Description |

|---|---|

| Formation of Thiazole | Reaction of α-haloketone with thiourea. |

| Introduction of Urea Group | Reaction with isocyanate or carbodiimide. |

| Attachment of Pyridine | Nucleophilic substitution involving pyridine derivative. |

化学反应分析

Hydrolysis Reactions

The carboxamide group (-CONH-) and urea moiety (-NHCONH-) undergo controlled hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Catalyst/Notes |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux (8–12 hrs) | Thiazole-4-carboxylic acid + m-toluidine derivatives | Protonation stabilizes intermediates |

| Basic Hydrolysis | 2M NaOH, 80°C (4–6 hrs) | Sodium salt of thiazole-4-carboxylate + 3-(m-tolyl)urea | Enhanced nucleophilic attack at carbonyl |

Hydrolysis is critical for prodrug activation or metabolite studies in pharmacological applications.

Alkylation and Acylation

The pyridine nitrogen and urea -NH groups participate in nucleophilic substitutions:

Key Observations:

-

Pyridine N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form quaternary ammonium salts, enhancing water solubility.

-

Urea Group Acylation : Acetic anhydride in pyridine selectively acetylates the urea -NH, forming N-acetyl derivatives (confirmed by 1H

-NMR).

Oxidation Reactions

The thiazole ring and pyridine moiety undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Outcome | Application |

|---|---|---|---|

| mCPBA | CH2 | ||

| Cl2 | |||

| , 0°C, 2 hrs | Thiazole N-oxide formation (C=N → N-O bond) | Modifies electronic properties for SAR | |

| KMnO4 |

text| Aqueous H$$_2$$

SO4

, 50°C | Pyridine ring oxidation to pyridine N-oxide | Enhances metal-binding capacity |

Thiazole N-oxides exhibit altered reactivity in palladium-catalyzed C–H arylations .

Cycloaddition Reactions

The thiazole ring participates in [4+2] Diels-Alder reactions:

Example Protocol:

-

React with dimethyl acetylenedicarboxylate (DMAD) in THF at 120°C.

-

Forms pyridine derivatives via sulfur extrusion (yield: 65–72%) .

This reaction pathway is leveraged to synthesize polycyclic scaffolds for kinase inhibition studies .

Electrophilic Aromatic Substitution

Bromination and nitration occur selectively on the m-tolyl group:

| Reagent | Position | Product | Conditions |

|---|---|---|---|

| Br2 | |||

| /FeBr3 | |||

| Para to -CH3 | |||

| 4-Bromo-m-tolylurea derivative | 0°C, 30 min (monitored by TLC) | ||

| HNO3 | |||

| /H2 | |||

| SO4 | |||

| Meta to urea | 3-Nitro-m-tolylurea analog | 50°C, 2 hrs |

Metal Coordination

The pyridine and thiazole nitrogen atoms act as ligands for transition metals:

Reported Complexes:

-

Cu(II) : Forms octahedral complexes (λmax

= 420 nm) used in catalytic oxidation. -

Pd(II) : Square-planar complexes facilitate Suzuki-Miyaura couplings.

Stability and Degradation

The compound decomposes under UV light (λ = 254 nm) via:

-

Photolytic cleavage of the urea group (t1/2

= 4.2 hrs). -

Thermal degradation above 200°C produces CO2

and NH3

(TGA-DSC data).

属性

IUPAC Name |

2-[(3-methylphenyl)carbamoylamino]-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S/c1-12-3-2-4-14(9-12)21-17(25)23-18-22-15(11-26-18)16(24)20-10-13-5-7-19-8-6-13/h2-9,11H,10H2,1H3,(H,20,24)(H2,21,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCXXQVRWWZZLW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。